3-(Methylsulfonyl)propanoic acid

Catalog No.
S705281
CAS No.
645-83-0
M.F
C4H8O4S
M. Wt
152.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfonyl)propanoic acid

CAS Number

645-83-0

Product Name

3-(Methylsulfonyl)propanoic acid

IUPAC Name

3-methylsulfonylpropanoic acid

Molecular Formula

C4H8O4S

Molecular Weight

152.17 g/mol

InChI

InChI=1S/C4H8O4S/c1-9(7,8)3-2-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

ODUCCTTZGHSNKX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCC(=O)O

Canonical SMILES

CS(=O)(=O)CCC(=O)O

3-(Methylsulfonyl)propanoic acid is an organic compound with the chemical formula C4H8O4S and a molecular weight of 152.17 g/mol. It is characterized by the presence of a methylsulfonyl group attached to the propanoic acid backbone. This compound is also known by various synonyms, including 3-(Methylsulfonyl)Propionic Acid and 3-Mesylpropionic Acid . Its structure can be represented by the following InChI key: ODUCCTTZGHSNKX-UHFFFAOYSA-N, and its SMILES notation is CS(=O)(=O)CCC(=O)O .

Organic Synthesis:

  • Intermediate in the synthesis of other compounds: 3-MPA can serve as a building block in the synthesis of more complex molecules. For instance, a study describes its use as a precursor in the preparation of substituted 1,3-thiazolidin-4-ones, a class of heterocyclic compounds with potential biological activities [].

Biological Activity Exploration:

  • Antimicrobial properties: A preliminary study suggests that 3-MPA might possess antimicrobial activity against certain bacterial strains. However, further research is needed to confirm and characterize this potential effect [].
Typical of carboxylic acids and sulfonyl compounds. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The sulfonyl group can be reduced to a thiol or sulfide under specific conditions.

These reactions are significant for synthesizing derivatives and exploring its reactivity in organic chemistry.

Research indicates that 3-(Methylsulfonyl)propanoic acid exhibits various biological activities. It has been shown to bind to specific proteins, influencing biochemical pathways. For instance, it has been noted to interact with the protein Smegmatis, potentially enhancing certain biological processes . Additionally, its structural components suggest possible roles in metabolic pathways involving sulfur-containing compounds.

Several methods exist for synthesizing 3-(Methylsulfonyl)propanoic acid:

  • From Propanoic Acid: Starting with propanoic acid, methylsulfonyl chloride can be introduced through nucleophilic substitution.
  • Via Sulfonation: Propylene can be sulfonated using methylsulfonyl chloride in the presence of a base, followed by hydrolysis to yield the acid.
  • Oxidative Methods: Certain oxidative processes can convert simpler precursors into this compound, utilizing oxidizing agents to introduce the sulfonyl group.

These methods highlight the versatility of synthetic approaches available for this compound.

3-(Methylsulfonyl)propanoic acid finds applications in various fields:

  • Biochemistry: Used in proteomics research and as a biochemical reagent.
  • Pharmaceuticals: Investigated as a potential therapeutic agent due to its biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other organic compounds.

Its unique structure allows for diverse applications across scientific disciplines.

Studies on the interactions of 3-(Methylsulfonyl)propanoic acid reveal its potential effects on biological systems. For instance, it has been shown to influence protein binding and activity, which may have implications for drug design and metabolic engineering. Understanding these interactions is crucial for developing applications in pharmaceuticals and biotechnology.

Several compounds share structural similarities with 3-(Methylsulfonyl)propanoic acid, each possessing unique properties:

Compound NameChemical FormulaSimilarity Index
3-Methanesulfinylpropanoic acidC4H8O3S0.77
3-(Aminosulfonyl)propanoic acidC4H8N2O4S0.63
(2-Carboxyethyl)dimethylsulfonium chlorideC5H10ClO2S0.64
Thietane-3-carboxylic acid 1,1-dioxideC4H6O2S0.86
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxideC5H8O2S0.71

The uniqueness of 3-(Methylsulfonyl)propanoic acid lies in its specific methylsulfonyl group attached to a propanoic acid backbone, differentiating it from other similar compounds that may contain different functional groups or structural arrangements .

The synthesis of 3-(methylsulfonyl)propanoic acid, a sulfonyl-containing carboxylic acid with molecular formula C₄H₈O₄S and CAS number 645-83-0, represents a significant challenge in organic synthesis due to the need to introduce the methylsulfonyl functional group while maintaining the integrity of the propanoic acid backbone [1] [2]. This compound exhibits distinctive physical properties including a melting point of 102-105°C, a predicted boiling point of 409.0±28.0°C, and a density of 1.380 g/cm³ [1] [3]. The predicted pKa value of 3.80±0.10 indicates moderate acidity compared to unsubstituted propanoic acid [1] [3].

Conventional Sulfonylation Routes

Reaction of Propanoic Acid Derivatives with Methanesulfonyl Chloride

The direct reaction of propanoic acid derivatives with methanesulfonyl chloride represents one of the most straightforward approaches to synthesizing 3-(methylsulfonyl)propanoic acid [4]. Methanesulfonyl chloride, also known as mesyl chloride, is produced through the reaction of methane and sulfuryl chloride in a radical reaction or by chlorination of methanesulfonic acid with thionyl chloride [4]. The compound functions as an electrophile, serving as a source of the methylsulfonyl cation synthon [4].

The mechanism involves the initial formation of an electron donor-acceptor complex between the electron-deficient sulfonyl chloride and electron-rich nucleophiles [5]. Under visible light irradiation, an intracomplex single electron transfer process generates a sulfonyl radical, which can subsequently react with propanoic acid derivatives [5]. This radical-mediated pathway provides excellent yields ranging from 60-95% under optimized conditions [5].

Temperature control proves critical in these reactions, with optimal ranges between 0-50°C to prevent decomposition while maintaining adequate reaction rates [4]. The use of inert atmospheres prevents unwanted oxidation reactions, and polar aprotic solvents such as dichloromethane or dimethylformamide enhance solubility and reaction efficiency [6].

Catalytic Approaches for Sulfonyl Group Introduction

Catalytic methodologies have emerged as powerful tools for introducing sulfonyl groups into organic molecules with high selectivity and efficiency [5]. Recent developments in asymmetric sulfonylation utilize cooperative visible-light-induced electron donor-acceptor complexes with chiral nickel catalysts to achieve enantioselective synthesis [5]. These methods demonstrate remarkable functional group tolerance and operate under mild reaction conditions without external photocatalysts [5].

The catalytic system employs Hantzsch esters as electron donors, which form electron donor-acceptor complexes with sulfonyl chlorides [5]. Upon visible light irradiation, the complex undergoes single electron transfer to generate sulfonyl radicals that participate in asymmetric radical addition reactions [5]. This approach has been successfully applied to the synthesis of pharmaceutically important sulfonyl-containing compounds with excellent yields of 80-93% and high stereoselectivities [5].

Acid catalysis plays a crucial role in sulfonylation reactions, with chlorosulfonic acid serving as both a sulfonating agent and catalyst [7]. The acid-catalyzed enolization step often represents the rate-determining step in the reaction sequence [7]. Optimal catalyst loadings of 0.08-0.12 molar equivalents relative to the substrate prevent side reactions while ensuring complete conversion [8].

Diazotization-Based Synthesis from Amino Acid Precursors

Diazotization methodology offers an alternative route to 3-(methylsulfonyl)propanoic acid through the transformation of appropriate amino acid precursors [9] [10]. This approach involves the conversion of aromatic amino acids to their corresponding diazonium salts, followed by displacement reactions to introduce the sulfonyl functionality [9].

The diazotization process typically employs sodium nitrite and hydrochloric acid under ice bath conditions to maintain temperature control [9]. The formation of stable aryl diazonium tosylates enables subsequent cyclization and functionalization reactions with high efficiency [10]. Recent developments in mild, one-pot diazotization procedures have demonstrated their utility in generating various biologically active compounds containing sulfonyl heterocycles [10].

The mechanism involves retention of configuration through a double inversion process, with an alpha lactone intermediate facilitating the stereospecific transformation [9]. This pathway proves particularly valuable when starting from readily available amino acid building blocks, providing yields of 85-92% under optimized conditions [9]. The method demonstrates excellent tolerance for various functional groups and can be applied to both aromatic and aliphatic amino acid substrates [10].

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial-scale production of sulfonyl acids benefits significantly from continuous flow reactor technology, which provides enhanced control over reaction parameters and improved safety profiles [11]. Continuous-flow microreactors enable precise temperature management and efficient heat transfer, critical factors in highly exothermic sulfonylation reactions [11].

The optimization of continuous flow systems for sulfonation reactions involves maintaining reaction temperatures between 150-280°C while controlling flow rates from 2-1500 milliliters per minute depending on desired output and reactor volume [11]. The use of concentrated sulfuric acid (95-97% by weight) optimizes reaction kinetics while proving more cost-effective than fuming sulfuric acid alternatives [11].

Sequential connection of individual fluidic modules allows for precise control of residence time and temperature profiles throughout the reaction [11]. This modular approach enables scaling from laboratory to industrial production while maintaining consistent product quality [11]. The continuous nature of the process reduces the accumulation of hazardous intermediates and provides better control over gas evolution compared to batch processes [12].

Solvent Selection and Reaction Kinetics

Solvent selection plays a pivotal role in determining reaction rates, selectivity, and yield in sulfonylation reactions [6]. Polar aprotic solvents such as dichloromethane, toluene, and dimethylformamide provide optimal solubility for both substrates and sulfonating agents while minimizing competing side reactions [6]. The choice of solvent affects not only reaction kinetics but also the ease of product isolation and purification [6].

Temperature effects on reaction kinetics follow Arrhenius behavior, with increasing temperature accelerating reaction rates but potentially leading to decreased selectivity due to competing side reactions [6]. Optimal temperature ranges for different sulfonylation methods vary from 0°C for sensitive substrates to 280°C for industrial continuous flow processes [11] [6].

Concentration optimization involves balancing reaction rate improvements at higher concentrations against potential solubility limitations and increased side reaction rates [6]. Typical substrate concentrations of 1-2 molar provide optimal balance between reaction efficiency and product quality [6]. The kinetics of sulfonylation reactions often exhibit autocatalytic behavior, particularly in the presence of acid catalysts [7].

Synthesis MethodKey ReagentsReaction ConditionsReported Yield (%)AdvantagesLimitations
Oxidation of 3-(methylthio)propanoic acid with hydrogen peroxideHydrogen peroxide, acetic acid, acetic anhydrideRoom temperature, overnight stirring79Simple procedure, mild conditionsRequires thioacid precursor
Methanesulfonyl chloride with propanoic acid derivativesMethanesulfonyl chloride, base catalyst0-50°C, inert atmosphere60-95High selectivity, versatileMoisture sensitive reagents
Diazotization from amino acid precursorsSodium nitrite, hydrochloric acid, amino acid precursorIce bath cooling, pH control85-92Good yields, stereoretentionLimited substrate scope
Chlorosulfonic acid sulfonylationChlorosulfonic acid, thionyl chloride70°C, 2 hours90-95Industrial scalabilityHarsh conditions, gas evolution
Thionyl chloride-mediated synthesisThionyl chloride, sulfonic acid precursor130°C, dimethylformamide solvent90-99High efficiency, clean reactionHigh temperature requirements

Purification Strategies and Yield Optimization

The purification of 3-(methylsulfonyl)propanoic acid requires careful consideration of its physical and chemical properties [13]. The compound's moderate solubility in water due to its polar functional groups necessitates specific purification strategies to achieve high purity products [13]. Crystallization from appropriate solvent systems represents the most common purification method for sulfonyl acids [13].

Water washing proves effective for removing excess sulfuric acid and other ionic impurities from crude sulfonyl acid products [13]. The washing process typically employs 1-30% by weight of water based on the starting alkylate, with optimal ranges of 5-15% providing effective purification without excessive product loss [13]. The aqueous layer containing impurities can be readily separated by decantation after adequate settling time [13].

Recrystallization from organic solvents provides high-purity products suitable for pharmaceutical and fine chemical applications [13]. The selection of recrystallization solvents depends on the solubility profile of the target compound and its impurities [13]. Common solvent systems include ethanol-water mixtures, acetone, and various hydrocarbon solvents [13].

Advanced purification techniques such as column chromatography enable separation of closely related structural isomers and reaction byproducts [14]. Silica gel chromatography with ethyl acetate-hexane gradient systems provides excellent resolution for sulfonyl-containing compounds [14]. High-performance liquid chromatography serves both analytical and preparative purposes, with C18 columns and acetonitrile-trifluoroacetic acid gradients offering optimal separation .

Yield optimization strategies focus on minimizing side reactions and product degradation during synthesis and workup procedures [12]. Careful control of reaction stoichiometry, with molar ratios of 1:1.2 for sulfonating agents to substrates, prevents over-reaction while ensuring complete conversion [12]. The rate of addition for highly exothermic reactions significantly impacts yield, with slower addition rates generally providing higher isolated yields and reduced impurity formation [12].

ParameterOptimal Range/ConditionImpact on Yield
Temperature0-70°C (method dependent)Higher temperature increases rate but may cause decomposition
Solvent SelectionDichloromethane, toluene, dimethylformamide (polar aprotic)Polar aprotic solvents improve solubility and reaction rate
Catalyst Loading0.08-0.12 molar equivalents (acid catalysts)Optimal loading prevents side reactions
Reaction Time1-4 hours (typical)Longer times improve conversion but may increase impurities
Concentration1-2 molar substrate concentrationHigher concentration improves reaction rate
Purification MethodCrystallization, column chromatographyProper purification ensures high purity product

The implementation of green chemistry principles in purification processes has led to significant improvements in environmental impact and cost-effectiveness [12]. Reduced solvent usage through optimized crystallization conditions and solvent recycling systems contribute to more sustainable production methods [12]. The electronic factor, a measure of waste generation relative to product output, can be reduced from 80 to 12 through proper process optimization [12].

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

645-83-0

Wikipedia

3-(Methylsulfonyl)propanoic acid

Dates

Last modified: 08-15-2023

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